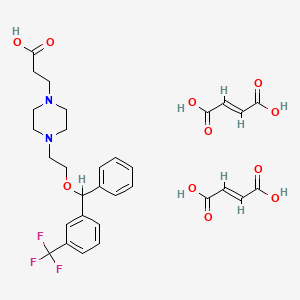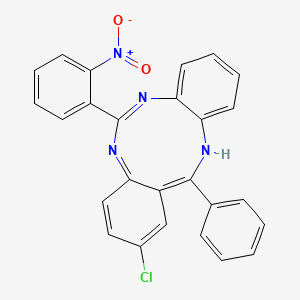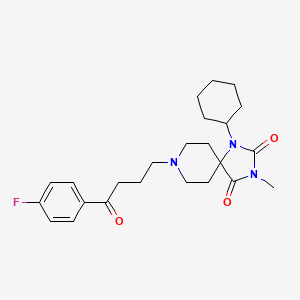
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(45)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- is a complex organic compound known for its unique spirocyclic structure This compound features a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is substituted with a cyclohexyl group, a p-fluorobenzoylpropyl chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step often starts with the cyclization of a suitable precursor containing nitrogen atoms. Common reagents include amines and carbonyl compounds under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions where a cyclohexyl halide reacts with the spirocyclic core in the presence of a strong base.
Attachment of the p-Fluorobenzoylpropyl Chain: This step involves the reaction of the spirocyclic compound with a p-fluorobenzoylpropyl halide, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The p-fluorobenzoyl group can enhance binding affinity to certain biological targets, while the spirocyclic structure may provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4.5)decane-2,4-dione derivatives: Compounds with different substituents on the spirocyclic core.
Cyclohexyl-substituted spiro compounds: Molecules with similar cyclohexyl groups but different core structures.
Fluorobenzoyl derivatives: Compounds containing the p-fluorobenzoyl group attached to various backbones.
Uniqueness
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- stands out due to its combination of a spirocyclic core, cyclohexyl group, and p-fluorobenzoylpropyl chain. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
CAS No. |
102395-34-6 |
|---|---|
Molecular Formula |
C24H32FN3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H32FN3O3/c1-26-22(30)24(28(23(26)31)20-6-3-2-4-7-20)13-16-27(17-14-24)15-5-8-21(29)18-9-11-19(25)12-10-18/h9-12,20H,2-8,13-17H2,1H3 |
InChI Key |
BADHAPVQCHBDQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




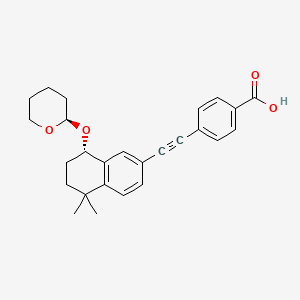
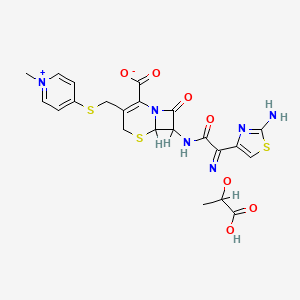
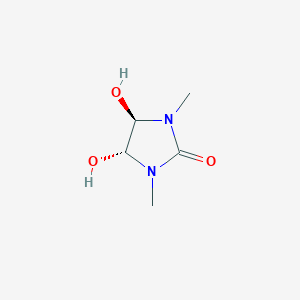

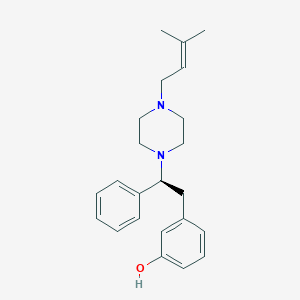

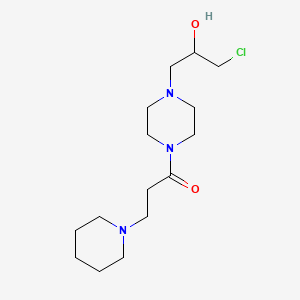
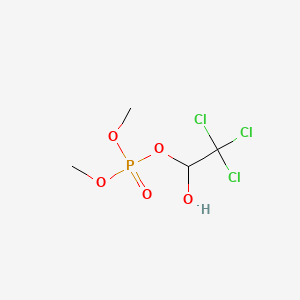
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
